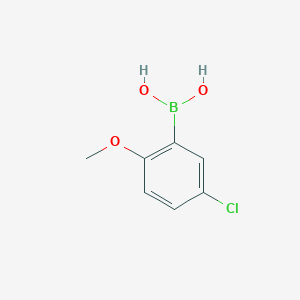

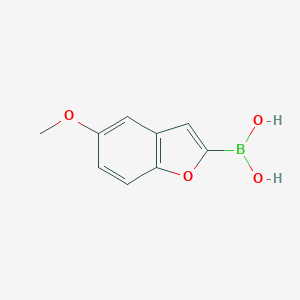

(5-Methoxybenzofuran-2-yl)boronic acid

概要

説明

(5-Methoxybenzofuran-2-yl)boronic acid is a chemical compound that is likely to be of interest due to its potential as an intermediate in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insight into the chemistry of related furan and tetrahydrofuran derivatives, which can be useful for understanding the behavior and reactivity of (5-Methoxybenzofuran-2-yl)boronic acid.

Synthesis Analysis

The synthesis of boron-containing furan derivatives is exemplified in the first paper, where boron 4-methoxy-2-furanolates are generated in situ from 5-unsubstituted and 5-monosubstituted 4-O-methyl tetronates. These compounds undergo regioselective 3-hydroxyalkylations with aldehydes to yield 3-acyl-4-O-methyl tetronates after oxidation with 2-iodoxybenzoic acid . This method could potentially be adapted for the synthesis of (5-Methoxybenzofuran-2-yl)boronic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of (5-Methoxybenzofuran-2-yl)boronic acid would consist of a benzofuran moiety substituted with a methoxy group at the 5-position and a boronic acid group at the 2-position. The electronic effects of these substituents would influence the reactivity of the compound. For instance, the methoxy group is an electron-donating group that could stabilize the boronic acid moiety through resonance.

Chemical Reactions Analysis

Although the provided papers do not discuss the chemical reactions of (5-Methoxybenzofuran-2-yl)boronic acid specifically, they do provide insights into the reactivity of similar structures. For example, the electrophilic cyclization of allyl-hydroxy esters to form tetrahydrofurans, as described in the second paper, indicates that furan derivatives can participate in ring-closing reactions under the influence of electrophiles like metachloroperoxybenzoic acid . This knowledge could be extrapolated to predict the reactivity of (5-Methoxybenzofuran-2-yl)boronic acid in similar contexts.

Physical and Chemical Properties Analysis

科学的研究の応用

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

Benzofuran moiety, which “(5-Methoxybenzofuran-2-yl)boronic acid” is a part of, is the main component of many biologically active natural and synthetic heterocycles . These heterocycles have unique therapeutic potentials and are involved in various clinical drugs .

Results or Outcomes

Many of the described benzofurans, including potentially “(5-Methoxybenzofuran-2-yl)boronic acid”, are promising candidates for development as anticancer agents. They have shown outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .

Antimicrobial Agents

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Microbiology .

Summary of the Application

Benzofuran derivatives, including potentially “(5-Methoxybenzofuran-2-yl)boronic acid”, are found to be suitable structures for designing antimicrobial agents . They are active toward different clinically approved targets .

Results or Outcomes

Benzofuran derivatives have shown promising results in inhibiting the growth of various microbes . This makes them potential candidates for the development of new antimicrobial drugs .

Treatment of Skin Diseases

Specific Scientific Field

This application falls under the field of Dermatology and Medicinal Chemistry .

Summary of the Application

Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis . “(5-Methoxybenzofuran-2-yl)boronic acid”, being a benzofuran derivative, might also have potential applications in this area .

Results or Outcomes

Benzofuran derivatives have shown promising results in treating various skin diseases . This makes them potential candidates for the development of new dermatological drugs .

Safety And Hazards

“(5-Methoxybenzofuran-2-yl)boronic acid” is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

将来の方向性

Boronic acids, including “(5-Methoxybenzofuran-2-yl)boronic acid”, have been increasingly utilized in diverse areas of research . They have found applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . This suggests that there is a promising future for the studies with boronic acids in medicinal chemistry .

特性

IUPAC Name |

(5-methoxy-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIQZZGLIJLKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623527 | |

| Record name | (5-Methoxy-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methoxybenzofuran-2-yl)boronic acid | |

CAS RN |

551001-79-7 | |

| Record name | (5-Methoxy-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

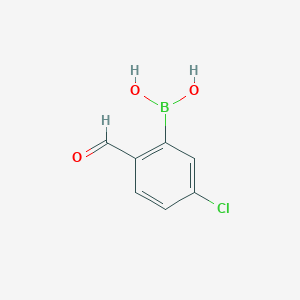

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

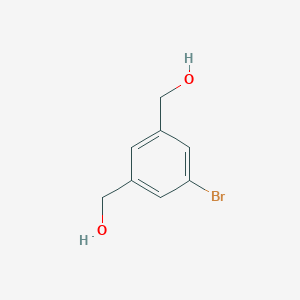

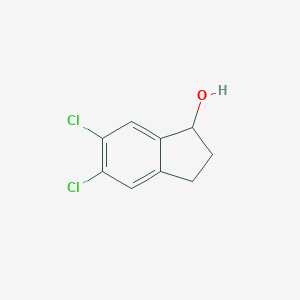

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)